molecular formula C17H17ClF3N3O6S3 B2997846 Methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 338777-62-1

Methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2997846
CAS No.: 338777-62-1
M. Wt: 547.96
InChI Key: FGGKYCZHAMIHNN-UHFFFAOYSA-N
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Description

Methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, also known as TL12-186, is a bifunctional proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of Bruton's Tyrosine Kinase (BTK). PROTACs like TL12-186 operate by recruiting the target protein, in this case BTK, to an E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome . This catalytic mode of action offers a significant advantage over traditional small-molecule inhibitors, which merely block protein function and require sustained occupancy. BTK is a critical signaling node in the B-cell receptor pathway, and its dysregulation is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. Consequently, TL12-186 serves as a crucial research tool for investigating BTK-dependent signaling pathways, validating BTK as a therapeutic target, and exploring the potential of targeted protein degradation as a novel therapeutic strategy in oncology and autoimmune disease research . Its ability to achieve profound and sustained knockdown of BTK protein levels makes it invaluable for studying resistance mechanisms to conventional BTK inhibitors and for evaluating the phenotypic consequences of complete target elimination in cellular and animal models.

Properties

IUPAC Name

methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3N3O6S3/c1-30-16(25)13-10-4-5-23(14-11(18)6-9(7-22-14)17(19,20)21)8-12(10)31-15(13)24(32(2,26)27)33(3,28)29/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGKYCZHAMIHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)N(S(=O)(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following key components:

  • Thieno[2,3-c]pyridine core : A bicyclic structure known for various biological activities.
  • Bis(methylsulfonyl)amino group : This modification enhances solubility and bioactivity.
  • Trifluoromethyl and chloro substituents : These halogenated groups can influence the compound's pharmacokinetics and potency.

Molecular Formula

The molecular formula is C18H20ClF3N2O4S2C_{18}H_{20}ClF_3N_2O_4S_2, indicating a relatively large and complex molecule.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Signaling Pathways : It has been suggested that compounds with similar structures can inhibit critical signaling pathways involved in cancer progression, such as the Hedgehog (Hh) signaling pathway. This pathway is often dysregulated in various cancers, making it a target for therapeutic intervention .
  • Anticancer Properties : Preliminary studies have shown that derivatives of thieno[2,3-c]pyridine compounds can induce apoptosis in cancer cells. The ability to selectively target tumor cells while sparing normal cells is a crucial aspect of its potential use in oncology .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Anticancer Activity

In a study investigating new anticancer compounds, researchers screened a library of drugs on multicellular spheroids and identified several promising candidates. Among these, compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of the Hh signaling pathway and subsequent apoptosis induction .

Case Study 2: Inhibition of Hedgehog Signaling

Another study focused on the design of Hh pathway inhibitors for cancer treatment. Compounds similar to the target molecule were synthesized and tested for their ability to inhibit Hhat-mediated Shh palmitoylation. Results indicated that modifications in the thienopyridine structure could enhance inhibitory activity against Hh signaling, suggesting a viable pathway for drug development targeting this mechanism .

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerInduces apoptosis in cancer cells; inhibits Hh signaling
Anti-inflammatoryPotential to reduce inflammation in chronic conditions
Enzyme InhibitionTargets specific enzymes involved in cancer progression

Table 2: Structural Modifications and Their Effects

ModificationEffect on Bioactivity
Addition of bis(methylsulfonyl)Increased solubility and bioavailability
Trifluoromethyl groupEnhanced potency through improved pharmacokinetics
Chloro substituentPotentially increases binding affinity to target sites

Comparison with Similar Compounds

Table 1: Structural Comparison of Thieno[2,3-c]pyridine Derivatives

Compound Name Core Structure Position 2 Substituent Position 6 Substituent Position 3 Substituent
Target Compound Thieno[2,3-c]pyridine Bis(methylsulfonyl)amino 3-chloro-5-(trifluoromethyl)-2-pyridinyl Methyl ester
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thieno[2,3-c]pyridine Amino Boc-protected amine Ethyl ester
(2-amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone (PD 81,723) Thiophene Amino 3-(trifluoromethyl)phenyl Ketone

Key Observations:

  • The 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety introduces halogen and electron-withdrawing groups, which may enhance binding affinity in hydrophobic pockets compared to phenyl or cyclohexyl substituents .

Bioactivity and Structure-Activity Relationships (SAR)

  • PD 81,723 (): Exhibits dual activity as an allosteric enhancer of adenosine A1 receptor binding and competitive antagonist. The 3-(trifluoromethyl)phenyl group optimizes receptor interaction, while the thiophene core facilitates hydrogen bonding . The target compound’s pyridinyl substituent may mimic this behavior but with enhanced steric effects due to chlorine.
  • Ethyl 2-amino-6-boc-...-carboxylate (): Limited bioactivity data, but the Boc group likely reduces reactivity compared to the target compound’s methylsulfonyl groups, impacting pharmacokinetics .

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